REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[CH:20]=[CH:19][C:7]([CH2:8][NH:9][S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1.[CH3:21]I.CO>C1COCC1>[CH3:21][N:9]([CH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH3:3])=[CH:20][CH:19]=1)[S:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:11])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CNS(=O)(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred or 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (80 ml) and water (80 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=CC=CC=C1)CC1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |